molecular formula C18H13Cl2NO B5421270 2-[2-(2,3-dichlorophenyl)vinyl]-8-methoxyquinoline

2-[2-(2,3-dichlorophenyl)vinyl]-8-methoxyquinoline

Cat. No.: B5421270
M. Wt: 330.2 g/mol
InChI Key: HBFQWAYTTYBYCK-CSKARUKUSA-N
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Description

2-[2-(2,3-dichlorophenyl)vinyl]-8-methoxyquinoline, also known as DMQ, is a synthetic compound that belongs to the family of quinoline derivatives. It possesses a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. The compound has attracted significant research interest due to its potential therapeutic applications.

Mechanism of Action

2-[2-(2,3-dichlorophenyl)vinyl]-8-methoxyquinoline exerts its biological effects by targeting various signaling pathways. It inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. This compound also activates the p53 pathway, leading to apoptosis and cell cycle arrest. Additionally, this compound inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects
This compound has been shown to modulate various biochemical and physiological processes. It inhibits the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in inflammation and oxidative stress. This compound also regulates the expression of various genes involved in cell cycle progression, apoptosis, and angiogenesis. Furthermore, this compound has been shown to induce autophagy, a cellular process that plays a crucial role in maintaining cellular homeostasis.

Advantages and Limitations for Lab Experiments

2-[2-(2,3-dichlorophenyl)vinyl]-8-methoxyquinoline is a relatively stable compound that can be easily synthesized in the laboratory. It exhibits a wide range of biological activities, making it a versatile tool for studying various cellular processes. However, this compound has some limitations, including its poor solubility in water and some organic solvents. Additionally, this compound exhibits moderate toxicity, and its effects on normal cells need to be carefully evaluated.

Future Directions

2-[2-(2,3-dichlorophenyl)vinyl]-8-methoxyquinoline has shown promising results in preclinical studies, and further research is needed to evaluate its potential as a therapeutic agent. Some possible future directions include:
1. Optimization of this compound synthesis to improve yields and purity.
2. Evaluation of this compound's efficacy in various cancer models, including patient-derived xenografts.
3. Investigation of the mechanisms underlying this compound's anti-inflammatory and anti-microbial properties.
4. Development of this compound derivatives with improved solubility and reduced toxicity.
5. Evaluation of this compound's potential as a combination therapy with other anti-cancer agents.
Conclusion
In conclusion, this compound is a synthetic compound with a wide range of biological activities. It has shown promising results in preclinical studies and has the potential to be developed as a therapeutic agent for various diseases. Further research is needed to fully understand its mechanisms of action and evaluate its safety and efficacy in clinical trials.

Synthesis Methods

The synthesis of 2-[2-(2,3-dichlorophenyl)vinyl]-8-methoxyquinoline involves the condensation of 2,3-dichlorobenzaldehyde with 8-methoxyquinoline in the presence of a base catalyst. The reaction proceeds through an aldol condensation mechanism, resulting in the formation of this compound as the final product. The synthesis of this compound has been optimized to achieve high yields and purity.

Scientific Research Applications

2-[2-(2,3-dichlorophenyl)vinyl]-8-methoxyquinoline has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This compound induces apoptosis, cell cycle arrest, and inhibits angiogenesis, making it a promising candidate for cancer therapy. Additionally, this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to possess anti-microbial activity against a wide range of pathogens, including bacteria and fungi.

Properties

IUPAC Name

2-[(E)-2-(2,3-dichlorophenyl)ethenyl]-8-methoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO/c1-22-16-7-3-5-13-9-11-14(21-18(13)16)10-8-12-4-2-6-15(19)17(12)20/h2-11H,1H3/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFQWAYTTYBYCK-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2)C=CC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1N=C(C=C2)/C=C/C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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